N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position, a chromene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with 2-oxochromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby exhibiting antibacterial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- N-(pyridin-2-yl)benzamide
Uniqueness
N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide is unique due to its specific combination of a pyridine ring, chromene ring, and carboxamide group.
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-7-17-14(8-10)18-15(19)12-9-11-4-2-3-5-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19) |
InChI Key |
GXLBRIYEWMYESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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